Isopropyl 3-(bromomethyl)picolinate
Description
The compound features a picolinate backbone substituted with a bromomethyl group at the 3-position and an isopropyl ester at the carboxylate position. This structure confers reactivity at the bromomethyl site, making it a candidate for nucleophilic substitution reactions, cross-coupling chemistry, or as an intermediate in drug synthesis.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
propan-2-yl 3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
FGSQTXPILOOKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-(bromomethyl)picolinate typically involves the bromination of picolinic acid derivatives. One common method includes the reaction of picolinic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-(bromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Isopropyl 3-(bromomethyl)picolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 3-(bromomethyl)picolinate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Isopropyl 3-(bromomethyl)picolinate with three classes of analogs: fluorinated picolinates, brominated pyridines, and bicyclic nicotinic receptor ligands. Key differences in substituents, reactivity, and applications are highlighted.
Fluorinated Picolinate Derivatives
Isopropyl 5-Fluoro-6-(p-Chlorophenyl)picolinate (7) and Isopropyl 4,5-Difluoro-6-(p-Chlorophenyl)picolinate (9) ():
- Structural Differences : Compound 7 and 9 feature fluorine and chlorine substituents instead of bromine. Their electronic and steric profiles differ significantly due to fluorine’s electronegativity and smaller atomic radius compared to bromine.
- Synthetic Yields : Fluorination of dichloro precursors achieved 83–87% yields, suggesting efficient halogen exchange under optimized conditions .
- Physical Properties : Compound 7 is a solid (mp = 73–76°C), whereas 9 is a liquid (colorless oil), illustrating how fluorination impacts crystallinity and intermolecular interactions.
- Applications : Fluorinated picolinates are often used in agrochemicals or pharmaceuticals due to enhanced metabolic stability .
Brominated Pyridine Derivatives
- Structural Simplicity : Lacks the ester functionality of this compound, reducing steric bulk and polarity.
- Reactivity : Bromine at the 2-position (vs. 3-bromomethyl in the target compound) directs substitution reactions to different sites.
- Safety : Classified under HazCom 2012, with hazards typical of brominated aromatics (e.g., irritancy, environmental toxicity) .
Bicyclic Nicotinic Receptor Ligands
- Synthetic Relevance : These high-affinity α4β2 nicotinic receptor ligands (Ki = 0.78–2.5 nM) were synthesized using bromomethyl intermediates. This underscores the utility of bromomethyl groups in constructing bioactive molecules via alkylation or cyclization .
- Functionalization : The bromomethyl group in this compound could similarly serve as a handle for introducing pharmacophores or modifying solubility.
Comparative Data Table
Key Research Findings
Halogen Effects : Bromine’s larger size and polarizability compared to fluorine may enhance leaving-group ability in substitution reactions, favoring alkylation or cross-coupling pathways for this compound .
Synthetic Challenges : Fluorinated analogs achieve high yields (≥80%) via halogen exchange, but bromomethylated derivatives may require careful optimization due to competing elimination or side reactions.
Biological Activity
Isopropyl 3-(bromomethyl)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is derived from picolinic acid and features a bromomethyl group that enhances its reactivity. The molecular formula is C₁₁H₁₃BrN₁O₂, with a molecular weight of approximately 260.13 g/mol. The presence of the bromine atom contributes to its electrophilic character, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of brominated picolinate derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl 5-(bromomethyl)picolinate | Escherichia coli | 16 µg/mL |
| Ethyl 3-(bromomethyl)picolinate | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving a rat model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and histopathological improvements compared to control groups. The compound was well-tolerated with minimal adverse effects observed.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Induction of apoptosis |
| A549 (lung cancer) | 25 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of picolinate highlight the importance of the bromomethyl group in enhancing biological activity. Modifications to the alkyl chain or substitution patterns on the aromatic ring can significantly influence potency and selectivity against specific biological targets.
Key Findings from SAR Studies:
- Bromine Substitution : The introduction of bromine increases lipophilicity and enhances interaction with cellular membranes.
- Alkyl Chain Length : Variations in the length of the alkyl chain affect solubility and permeability, impacting overall bioactivity.
- Aromatic Modifications : Substituents on the aromatic ring can modulate receptor binding affinities, leading to differences in biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
